molecular formula C48H92N2O4 B13355691 ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

Cat. No.: B13355691
M. Wt: 761.3 g/mol
InChI Key: DLSFUFOWEHOEJG-UHFFFAOYSA-N
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Description

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines.

Preparation Methods

The preparation of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a series of synthetic steps. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . This method was first described in a patent application by Acuitas Therapeutics in 2017 .

Chemical Reactions Analysis

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various acids for protonation. The major products formed depend on the specific reaction conditions but often involve modifications to the lipid chains or the nitrogen atom.

Scientific Research Applications

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is primarily used in the field of nanomedicine. It is a key component in the formulation of lipid nanoparticles (LNPs) used in mRNA vaccines, such as the SARS-CoV-2 vaccine produced by Pfizer/BioNTech . These LNPs encapsulate and protect the fragile mRNA, promoting its uptake by cells and ensuring efficient delivery of the genetic material . The compound’s ability to form stable nanoparticles makes it valuable in various therapeutic applications, including gene therapy and cancer treatment.

Mechanism of Action

The mechanism of action of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its role in forming lipid nanoparticles. Below physiological pH, the nitrogen atom in the compound becomes protonated, yielding an ammonium cation. This cation is attracted to the anionic messenger RNA (mRNA), facilitating the encapsulation of the mRNA within the lipid nanoparticle . Once the nanoparticle is absorbed into cells via receptor-mediated endocytosis, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .

Comparison with Similar Compounds

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in the formulation of lipid nanoparticles. Some similar compounds include:

The uniqueness of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of mRNA, making it a valuable component in modern vaccine technology.

Properties

Molecular Formula

C48H92N2O4

Molecular Weight

761.3 g/mol

IUPAC Name

6-[3-cyanopropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C48H92N2O4/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-30-40-50(42-32-29-39-49)41-31-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46H,5-38,40-44H2,1-4H3

InChI Key

DLSFUFOWEHOEJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCC#N

Origin of Product

United States

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